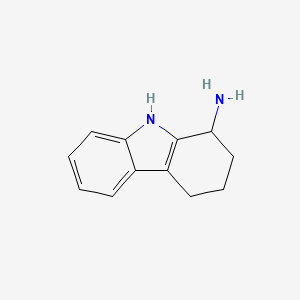
1-amino-2,3,4,9-tetrahidro-1H-carbazol
Descripción general
Descripción
2,3,4,9-tetrahydro-1H-carbazol-1-amine (THCA) is a naturally occurring compound found in cannabis plants. It is the precursor to tetrahydrocannabinol (THC), the main psychoactive component of cannabis. THCA is a non-psychoactive compound, meaning that it does not produce the same “high” that is associated with THC. However, it does have a variety of potential therapeutic and medicinal applications.
Aplicaciones Científicas De Investigación
Síntesis Química
1-amino-2,3,4,9-tetrahidro-1H-carbazol se utiliza en la síntesis de alcaloides aspidospermidina . También se utiliza en el desarrollo de un método preparativo para la síntesis de 1-oxo-2,3,4,9-tetrahidro-1H-carbazoles mediante oxigenación regioselectiva directa de 2,3,4,9-tetrahidro-1H-carbazoles .
Química Verde
El compuesto se ha utilizado en la síntesis verde de 2,3,4,9-tetrahidro-1H-carbazoles/2,3-dimetilindoles catalizados por el líquido iónico [bmim (BF4)] en metanol . Este método es eficiente debido a su simplicidad operativa, altos rendimientos, propiedades duales de catalizador-disolvente y reutilización .
Propiedades Antibacterianas
Los derivados de tetrahidrocarbazol, que incluyen this compound, han exhibido propiedades antibacterianas . Esto los hace valiosos en el desarrollo de nuevos agentes antibacterianos.
Propiedades Antifúngicas
Estos compuestos también han mostrado propiedades antifúngicas , lo que los hace útiles en la lucha contra diversas infecciones fúngicas.
Propiedades Antitumorales
La investigación ha demostrado que los derivados de tetrahidrocarbazol pueden exhibir propiedades antitumorales . Esto abre posibles vías para el desarrollo de nuevos tratamientos contra el cáncer.
Actividades Hipoglucémicas e Hipolipidémicas
Los derivados de tetrahidrocarbazol han mostrado actividades hipoglucémicas e hipolipidémicas . Esto sugiere posibles aplicaciones en el tratamiento de afecciones como la diabetes y el colesterol alto.
Supresión de Hongos Fitopatógenos
Se ha encontrado que los compuestos derivados de this compound suprimen el crecimiento de hongos fitopatógenos . Esto podría ser beneficioso en la agricultura para proteger los cultivos de enfermedades fúngicas.
Intermedio Farmacéutico
This compound encuentra su aplicación como intermedio farmacéutico . Se puede utilizar en la síntesis de diversos compuestos farmacéuticos.
Mecanismo De Acción
Target of Action
The primary target of 2,3,4,9-tetrahydro-1H-carbazol-1-amine is the CpxA phosphatase . This enzyme plays a crucial role in the bacterial two-component signal transduction system, CpxRA .
Mode of Action
2,3,4,9-tetrahydro-1H-carbazol-1-amine interacts with its target by inhibiting the phosphatase activity of CpxA . This inhibition leads to the activation of the CpxRA system .
Biochemical Pathways
The compound’s action affects the CpxRA signal transduction pathway . This pathway is involved in the regulation of virulence in many pathogens. The activation of the CpxRA system by 2,3,4,9-tetrahydro-1H-carbazol-1-amine leads to the suppression of virulence .
Pharmacokinetics
The compound’s molecular weight of 1712383 suggests that it may have favorable absorption and distribution characteristics.
Result of Action
The inhibition of CpxA phosphatase activity by 2,3,4,9-tetrahydro-1H-carbazol-1-amine results in the suppression of virulence in various pathogens . This makes the compound a potential therapeutic agent for bacterial infections.
Análisis Bioquímico
Biochemical Properties
2,3,4,9-Tetrahydro-1H-carbazol-1-amine plays a crucial role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the phosphatase activity of CpxA, a component of the CpxRA two-component signal transduction system, which is involved in bacterial virulence . This interaction highlights the compound’s potential as an antibacterial agent. Additionally, 2,3,4,9-tetrahydro-1H-carbazol-1-amine may interact with other biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of 2,3,4,9-tetrahydro-1H-carbazol-1-amine on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit bladder cancer progression by suppressing the YAP1/TAZ signaling pathway . This indicates its potential as an anti-cancer agent. Furthermore, 2,3,4,9-tetrahydro-1H-carbazol-1-amine may affect other cellular processes, such as cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, 2,3,4,9-tetrahydro-1H-carbazol-1-amine exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. The compound’s inhibition of CpxA phosphatase activity is a key example of its molecular mechanism . This inhibition leads to the activation of the CpxRA system, which can abolish bacterial virulence. Additionally, the compound’s interaction with the YAP1/TAZ signaling pathway in cancer cells further illustrates its molecular mechanism .
Dosage Effects in Animal Models
The effects of 2,3,4,9-tetrahydro-1H-carbazol-1-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial or anti-cancer activity. At higher doses, toxic or adverse effects may be observed . It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
2,3,4,9-Tetrahydro-1H-carbazol-1-amine is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the CpxRA system and its interaction with the YAP1/TAZ signaling pathway are examples of its involvement in metabolic pathways
Transport and Distribution
The transport and distribution of 2,3,4,9-tetrahydro-1H-carbazol-1-amine within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation . Understanding these interactions is essential for optimizing the compound’s therapeutic applications.
Subcellular Localization
The subcellular localization of 2,3,4,9-tetrahydro-1H-carbazol-1-amine can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Investigating the subcellular distribution of 2,3,4,9-tetrahydro-1H-carbazol-1-amine will provide insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-2,4,7,10,14H,3,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSCMXFSQFZBMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

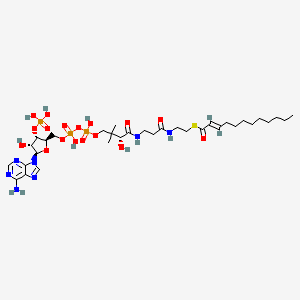
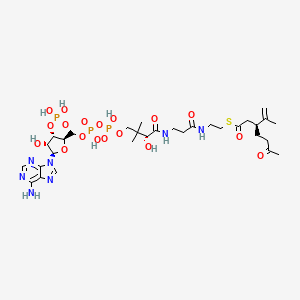
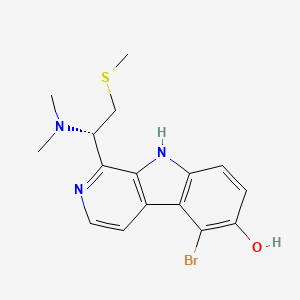
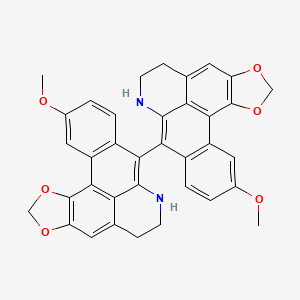

![(9E,12E)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-6-[(1R)-1-hydroxy-2-(4-hydroxyphenyl)ethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B1244867.png)
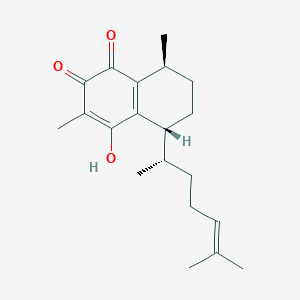

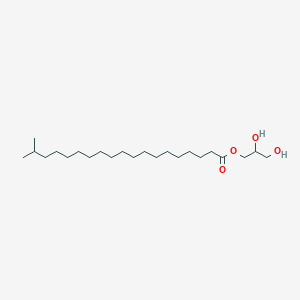
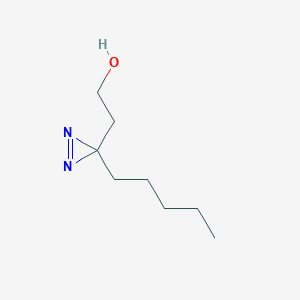
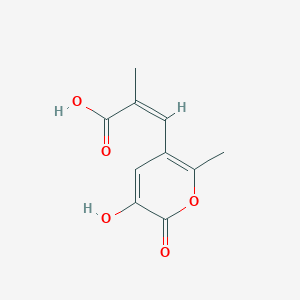
![(2S,3R)-6'-methyl-3-phenylspiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'-dione](/img/structure/B1244878.png)

